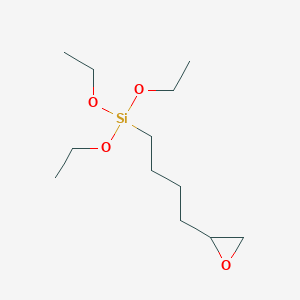

5,6-Epoxyhexyltriethoxysilane

Beschreibung

Significance of Organosilane Coupling Agents in Interfacial Engineering

Organosilane coupling agents are a class of compounds essential for improving the adhesion and durability between dissimilar materials, particularly between inorganic substrates and organic polymers. dakenchem.comgelest.com In industrial applications, these agents are crucial for creating strong interfacial bonds, which enhances the structural integrity and longevity of composite materials, adhesives, and coatings. dakenchem.comresearchgate.net The fundamental mechanism of an organosilane involves a dual-functionality molecule that forms a durable chemical bridge. dakenchem.com One end of the silane (B1218182) molecule contains alkoxy groups (like ethoxy or methoxy (B1213986) groups) that hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). dakenchem.com These silanols can then condense with hydroxyl groups on the surface of inorganic materials such as glass, metals, and ceramics, forming stable, covalent siloxane bonds (Si-O-Substrate). gelest.comgelest.com The other end of the molecule possesses an organofunctional group that is specifically chosen to be compatible and reactive with a particular polymer system. dakenchem.comgoogle.com This organofunctional group forms covalent bonds with the organic matrix, completing the molecular bridge. researchgate.net This modification of the interface is responsible for significant improvements in the mechanical properties and moisture resistance of the final product. thenanoholdings.comgelest.com

Multifunctionality of 5,6-Epoxyhexyltriethoxysilane: Epoxy and Triethoxysilyl Moieties

The effectiveness of this compound stems from its distinct chemical moieties that provide its multifunctional character.

The Triethoxysilyl Group: This part of the molecule is responsible for bonding to inorganic surfaces. The three ethoxy groups attached to the silicon atom can undergo hydrolysis in the presence of moisture, converting into reactive silanol groups. guillaumepaumier.com These silanols can then form strong covalent bonds with hydroxyl-rich surfaces like silica (B1680970), glass, or metal oxides. gelest.com Subsequently, these silanol groups can also undergo condensation with adjacent silanols to form a cross-linked, stable siloxane network at the interface, further enhancing adhesion.

The Epoxy Group: At the other end of the molecule's hexyl chain is a terminal epoxide (oxirane) ring. This epoxy group is a reactive site that can participate in ring-opening reactions with various nucleophiles, such as amines, hydroxyls, or carboxyl groups present in organic polymers or biomolecules. researchgate.net For instance, it can react with the hardener components in epoxy resin systems or with amine groups on the surface of proteins. thenanoholdings.comguillaumepaumier.com This reaction forms a stable covalent bond, effectively grafting the organic material to the silane, which is in turn anchored to the inorganic substrate.

This dual functionality allows this compound to act as a highly effective adhesion promoter and surface modifier, creating a robust link between otherwise incompatible material phases. tandfonline.com

Overview of Key Research Domains for this compound

The unique properties of this compound make it a valuable tool in several areas of advanced materials research. Its ability to functionalize surfaces and compatibilize different material types has led to its use in a range of applications.

Key research domains include:

Surface Modification for Biomedical Applications: The silane is widely used to functionalize surfaces like glass slides or silicon wafers for the creation of microarrays and biosensors. gelest.com After application, the epoxy group can be hydrolyzed to form diols, which can then be further modified to immobilize biomolecules such as DNA, peptides, or antibodies for diagnostic and screening purposes. guillaumepaumier.com

Polymer Composites and Hybrid Materials: In composite materials, it serves as a coupling agent to enhance the interfacial adhesion between inorganic fillers (e.g., silica nanoparticles, carbon fibers) and polymer matrices (e.g., epoxy resins). thenanoholdings.commdpi.com This improved adhesion leads to materials with enhanced mechanical strength and thermal stability. researchgate.netmdpi.com Research has shown its use in creating silicon nanowire/epoxy composites and in the synthesis of mesostructured layered silica. mdpi.comscispace.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triethoxy-[4-(oxiran-2-yl)butyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-12-11-13-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPHUYKUOAWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC1CO1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458811 | |

| Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86138-01-4 | |

| Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5,6 Epoxyhexyltriethoxysilane

Hydrosilylation Pathways for 5,6-Epoxyhexyltriethoxysilane Synthesis

The principal industrial method for synthesizing this compound is through the hydrosilylation of 1,2-epoxy-5-hexene (B51907) with triethoxysilane (B36694). rsc.orgscispace.com This addition reaction involves the attachment of the silicon-hydrogen bond of the silane (B1218182) across the carbon-carbon double bond of the alkene. mdpi.com

Catalyst Systems in Hydrosilylation (e.g., Platinum-based catalysts)

Platinum-based catalysts are highly effective for hydrosilylation reactions. mdpi.com Notably, Karstedt's catalyst is widely utilized due to its high activity and solubility in the reaction medium. researchgate.net This catalyst is prepared by reacting chloroplatinic acid with a vinyl-silicon compound. researchgate.net Other platinum catalysts, such as Speier's catalyst (H₂[PtCl₆]), are also employed. mdpi.com While highly active, these catalysts can sometimes exhibit low selectivity. mdpi.com To address this, catalysts with sterically hindered ligands, like bulky trialkylphosphines or N-heterocyclic carbenes, have been developed to enhance stability and selectivity. mdpi.com

Recent research has also explored the use of more cost-effective and readily available base metal catalysts. For instance, an immobilized cobalt-terpyridine complex activated by potassium carbonate has shown good yields in the hydrosilylation of various olefins, including the reaction of styrene (B11656) with triethoxysilane. rsc.orgscispace.com In one study, the hydrosilylation of 1,2-epoxy-5-hexene using a similar cobalt-based catalyst resulted in a moderate yield of 67%. rsc.orgscispace.com

Heterogeneous catalysts, where the catalytic species is supported on a solid material, offer advantages in terms of catalyst recovery and reuse. qualitas1998.net Single-atom platinum catalysts supported on materials like aluminum oxide nanorods have demonstrated high activity and selectivity in the hydrosilylation of various olefins, including those with sensitive functional groups like epoxides. acs.org These catalysts can tolerate epoxy rings, which are often susceptible to ring-opening side reactions. acs.org

| Catalyst Type | Specific Example(s) | Key Characteristics |

| Homogeneous Platinum | Karstedt's Catalyst, Speier's Catalyst | High activity, widely used in industry. mdpi.comresearchgate.net |

| Homogeneous Base Metal | Cobalt-terpyridine complex | More cost-effective, good yields for some reactions. rsc.orgscispace.com |

| Heterogeneous Platinum | Platinum nanoparticles on TiO₂, Single-atom Pt on Al₂O₃ | Reusable, high selectivity, tolerates sensitive functional groups. qualitas1998.netacs.org |

| Heterogeneous Base Metal | Immobilized Co-terpyridine complex on SiO₂ | Reusable, good yields, easily separable from products. rsc.orgscispace.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, catalyst concentration, and the molar ratio of reactants.

For platinum-catalyzed reactions, temperatures are typically controlled to prevent premature crosslinking, and inhibitors are sometimes used. researchgate.net In the case of the immobilized cobalt catalyst system, a temperature of 100°C was found to be effective. rsc.orgscispace.com

The concentration of the catalyst is a critical factor. For instance, in the hydrosilylation of styrene with triethoxysilane using a cobalt catalyst, product yields were around 90% with catalyst amounts ranging from 0.5 to 2.5 mol%. rsc.org Similarly, for a single-atom platinum catalyst, reactions were typically carried out with a specific weight of the catalyst under a nitrogen atmosphere. acs.org

The choice of solvent and the exclusion of moisture are also important considerations. While some reactions are performed without a solvent, others may utilize solvents like toluene. lew.roresearchgate.net The presence of water can lead to the hydrolysis of the triethoxysilane, so reactions are often conducted under an inert atmosphere. lew.ro

Co-condensation Approaches in Material Synthesis

This compound can be incorporated into inorganic or hybrid materials through co-condensation reactions. This involves the simultaneous hydrolysis and condensation of the epoxy-functional silane with other silica (B1680970) precursors, such as tetraethyl orthosilicate (B98303) (TEOS). mdpi.com

Integration during Stöber Method for Nanoparticle Functionalization

The Stöber method is a well-established process for synthesizing monodisperse silica nanoparticles. core.ac.uk By introducing this compound during the Stöber synthesis, epoxy groups can be directly incorporated onto the surface and into the network of the silica nanoparticles. This co-condensation approach allows for the creation of epoxy-functionalized silica nanoparticles with enhanced reactivity. These functionalized nanoparticles can then be used in various applications, such as improving the properties of epoxy resins.

In a typical procedure, TEOS and this compound are added simultaneously to a reaction mixture containing ethanol (B145695), water, and a catalyst like ammonia. cnrs.fr The molar ratio of the silanes can be adjusted to control the density of the epoxy functionalization.

Simultaneous Addition Strategies for Hybrid Material Formation

The principle of simultaneous addition extends to the formation of a broader range of hybrid organic-inorganic materials. researchgate.net By co-condensing this compound with other organosilanes or metal alkoxides, materials with tailored properties can be synthesized. mdpi.com For example, layered-expanded mesostructured silicas have been functionalized with epoxy groups by adding this compound along with TEOS at the beginning of the synthesis. mdpi.com

This approach ensures a uniform distribution of the functional groups throughout the material. mdpi.com The resulting hybrid materials can exhibit a combination of the properties of the inorganic and organic components, making them suitable for applications in coatings, adhesives, and advanced composites. researchgate.net

Reaction Mechanisms Governing 5,6 Epoxyhexyltriethoxysilane Behavior

Hydrolytic Cleavage of Ethoxy Groups to Form Silanol (B1196071) Species

R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH

Where R represents the 5,6-epoxyhexyl group. This process can be catalyzed by either acids or bases. researchgate.netresearchgate.net

Under acidic conditions, the hydrolysis of alkoxysilanes like 5,6-Epoxyhexyltriethoxysilane proceeds via a mechanism that involves the protonation of the oxygen atom in the ethoxy group. researchgate.netnih.gov This protonation makes the ethoxy group a better leaving group (ethanol). Subsequently, a water molecule attacks the silicon atom in a bimolecular nucleophilic substitution (S_N2-type) displacement reaction. researchgate.net

Factors Influencing Acid-Catalyzed Hydrolysis:

| Factor | Effect on Hydrolysis Rate |

| pH | Rate increases as pH decreases from the minimum rate around pH 7. unm.edu |

| Steric Hindrance | Larger, bulkier organic groups on the silicon atom can slow down the reaction. acs.org |

| Water Concentration | A higher concentration of water can favor the hydrolysis reaction. unm.edu |

In a basic environment, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. researchgate.net This attack leads to the formation of a five-coordinate silicon intermediate (pentacoordinate intermediate). researchgate.netadhesivesmag.com This intermediate then rearranges, displacing an ethoxy group to form the silanol and an ethoxide ion. The ethoxide ion subsequently abstracts a proton from a water molecule to regenerate the hydroxide catalyst and produce ethanol (B145695).

The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis at equivalent catalyst concentrations and is significantly influenced by the pH, increasing as the pH rises above 7. adhesivesmag.com The presence of electron-withdrawing groups near the silicon atom can increase the rate of hydrolysis under basic conditions. researchgate.net

Key Aspects of Base-Catalyzed Hydrolysis:

| Aspect | Description |

| Mechanism | Involves nucleophilic attack by OH⁻ to form a pentacoordinate intermediate. researchgate.netadhesivesmag.com |

| Rate | Generally faster than acid-catalyzed hydrolysis and increases with pH. adhesivesmag.com |

| Influence of Substituents | Electron-withdrawing groups can accelerate the reaction rate. researchgate.net |

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium

Condensation Reactions and Siloxane Network Formation

Following the formation of silanol groups through hydrolysis, these reactive species can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). wikipedia.orgresearchgate.net This process is the foundation for the formation of oligomeric and polymeric siloxane networks, which are crucial for the material properties imparted by this compound. The condensation can occur between two silanol groups (releasing a water molecule) or between a silanol group and a remaining ethoxy group (releasing an ethanol molecule). nih.gov

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O R-Si(OH)₃ + R-Si(OH)₂(OCH₂CH₃) → (HO)₂Si(R)-O-Si(R)(OH)(OCH₂CH₃) + H₂O

The condensation of silanols can proceed through two main pathways: intramolecular and intermolecular condensation. rsc.org

Intermolecular condensation occurs between silanol groups on different molecules, leading to the growth of linear or branched polymer chains and ultimately a cross-linked network. rsc.org This is the primary pathway for the formation of the siloxane network that provides adhesion and coating properties.

Intramolecular condensation occurs between silanol groups within the same molecule, leading to the formation of cyclic siloxane structures. dtic.mil The relative rates of these two pathways are influenced by factors such as the concentration of silanols, the solvent, and the catalyst used. dtic.mil At very early stages of polymerization, the formation of trimeric cyclic species can compete effectively with chain extension via intermolecular condensation. dtic.mil

During the condensation process, the formation of cyclic structures is common, with four-membered and six-membered siloxane rings being particularly significant. mdpi.com The formation of four-fold siloxane rings, (SiO)₄, is often observed in xerogels and can be thermodynamically favored under certain conditions, such as acidic pH. mdpi.comresearchgate.net The presence of organic groups in hybrid materials, like the epoxyhexyl group in this case, can restrict the three-dimensional growth and favor the formation of these smaller rings. mdpi.com The connectivity of the resulting siloxane network is a critical determinant of the final material's mechanical and chemical properties. wiley.commpg.de The network is not a perfect, fully condensed structure but rather a complex arrangement of linear chains, branches, and cyclic structures. researchgate.net

Intramolecular and Intermolecular Condensation Pathways

Epoxy Ring-Opening Reactions with Nucleophilic Species

The terminal epoxy group of this compound provides another avenue for reactivity, allowing for covalent bonding with a variety of nucleophilic species. smolecule.com This ring-opening reaction is a key feature for its use as a coupling agent, enabling the chemical linkage between the inorganic siloxane network and an organic polymer matrix. core.ac.uk

The epoxide ring is highly strained and can be opened by both strong and weak nucleophiles. chemistrysteps.commasterorganicchemistry.com

With strong nucleophiles (e.g., amines, thiols, hydroxides), the reaction proceeds via an S_N2 mechanism where the nucleophile attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.comjsynthchem.com

Under acidic conditions , the oxygen of the epoxide is first protonated, making the ring more susceptible to attack by even weak nucleophiles (e.g., alcohols, water). jsynthchem.comviu.ca In this case, the nucleophile typically attacks the more substituted carbon atom due to the partial positive charge that develops on this carbon in the transition state. chemistrysteps.com

The product of the ring-opening reaction is a β-hydroxyalkyl derivative, which incorporates the nucleophile into the structure. This dual reactivity allows this compound to form a durable bridge between inorganic substrates and organic polymers.

Reaction with Amines and Thiols for Covalent Conjugation

The epoxide group of this compound is an electrophilic three-membered ring that readily reacts with nucleophiles in a ring-opening reaction. This process is fundamental to its use in covalent conjugation, where it forms stable linkages with various organic and biological molecules.

Primary and secondary amines are effective nucleophiles that attack one of the carbon atoms of the epoxy ring. This nucleophilic substitution reaction results in the opening of the ring and the formation of a stable carbon-nitrogen bond. The product of this reaction is a β-amino alcohol, which covalently links the silane (B1218182) molecule to the amine-containing substrate. This reaction is a cornerstone for attaching the silane to surfaces or polymers functionalized with amine groups. For instance, amine-functionalized DNA has been successfully conjugated to surfaces silylated with this compound to create high-density bio-interfaces.

Similarly, thiol groups (-SH) are potent nucleophiles that react with the epoxy ring in a comparable manner. The sulfur atom of the thiol attacks the epoxide, leading to the formation of a stable thioether linkage and a β-thioether alcohol product. This reaction provides a highly efficient and specific method for covalently bonding the silane to cysteine residues in proteins or other thiol-functionalized molecules. smolecule.com The high reactivity of thiols makes them ideal targets for controlled chemical crosslinking.

Alcoholysis and Formation of β-Hydroxyalkyl Derivatives

In the presence of alcohols, the epoxy ring of this compound can undergo alcoholysis, a process where an alcohol molecule acts as the nucleophile. This reaction, which can be catalyzed by either acids or bases, results in the cleavage of the C-O bond in the epoxide and the formation of a β-hydroxyalkyl ether. organic-chemistry.orggoogle.com The alcohol attacks one of the electrophilic carbons of the ring, and subsequent protonation of the oxygen atom yields the final product, which features both a hydroxyl group and an ether linkage.

Spectroscopic studies on similar epoxy silanes have confirmed the formation of these β-hydroxy ethers during sol-gel processing. researchgate.net The analogous reaction with water, known as hydrolysis, yields a diol (a molecule with two hydroxyl groups). These ring-opening reactions are crucial in modifying the organic portion of the silane and are a key step in the formation of certain polymer networks. organic-chemistry.org

Polyaddition of Epoxy Rings Yielding Oligo Ethers

Beyond simple ring-opening with a single nucleophile, the epoxy groups of this compound can react with each other in a polyaddition reaction to form short polymer chains known as oligo ethers. researchgate.net This process is typically initiated when one epoxy ring is opened by a nucleophile (such as water or an alcohol), generating a hydroxyl group. acs.org This newly formed hydroxyl group can then act as a nucleophile itself, attacking the epoxy ring of another silane molecule.

This chain-propagation step can be repeated several times, leading to the formation of oligomeric chains linked by ether bonds. Spectroscopic and nuclear magnetic resonance (NMR) studies have indicated that this oligomerization is a highly probable reaction pathway during the sol-gel processing of epoxy silanes, competing with or occurring subsequently to the initial ring-opening step. researchgate.net This polyaddition contributes to the organic crosslinking within the final material, influencing its mechanical and thermal properties.

Table 1: Spectroscopic Analysis of Epoxy Silane Reactions

| Analytical Technique | Observation | Inferred Reaction | Reference |

| FT-Raman Spectroscopy | Changes in vibrational modes corresponding to the epoxy ring. | Ring-opening of the epoxide. | researchgate.net |

| 13C-NMR Spectroscopy | Appearance of new signals consistent with ether linkages and secondary alcohols. | Formation of β-hydroxy ethers and oligo ethers. | researchgate.net |

| FT-Raman & 13C-NMR | Evidence of multiple reaction products. | Concurrent formation of β-hydroxy ethers and polyaddition to form oligo ethers. | researchgate.net |

Dual-Cure Mechanisms in Hybrid Systems

The defining characteristic of this compound as a component in advanced materials is its capacity for dual-curing. This stems from the presence of two chemically distinct reactive groups: the triethoxysilane (B36694) head and the organofunctional epoxy tail. These two groups can polymerize through independent and often simultaneous mechanisms, allowing the molecule to act as a molecular bridge between inorganic and organic phases to create a hybrid material. mdpi.com

The first part of the dual-cure mechanism involves the inorganic network formation via the triethoxysilane group. In the presence of water and a catalyst (acid or base), the ethoxy groups (-OCH2CH3) undergo hydrolysis to form reactive silanol groups (Si-OH). scirp.orgresearchgate.net These silanols are highly reactive and can undergo a condensation reaction with other silanols to form stable, strong siloxane bonds (Si-O-Si). This process creates a rigid, cross-linked inorganic polysiloxane network, which provides excellent adhesion to inorganic substrates like glass, metals, and ceramics. researchgate.netgoogle.com

The second part of the mechanism is the organic network formation through the reactions of the epoxy ring, as detailed in the preceding sections. This can involve reactions with amines, thiols, alcohols, or polyaddition of the epoxy groups themselves to form a cross-linked organic polymer matrix. researchgate.netmdpi.com

In a typical hybrid system, such as an epoxy-amine sol-gel coating, both curing processes occur concurrently. The silane groups hydrolyze and condense to form the inorganic backbone, while the epoxy groups react with an amine curing agent to form the organic network. google.comresearchgate.net This dual-cure process results in a single, continuous material with properties derived from both its organic and inorganic components, such as the hardness and thermal stability of a ceramic and the flexibility and toughness of an organic polymer. acs.org

Table 2: Comparison of Dual-Cure Mechanisms for this compound

| Feature | Inorganic Cure (Silane Condensation) | Organic Cure (Epoxy Polymerization) |

| Reactive Group | Triethoxysilane (-Si(OCH2CH3)3) | Epoxide (Oxirane ring) |

| Primary Reaction | Hydrolysis followed by Condensation | Nucleophilic Ring-Opening / Polyaddition |

| Bonds Formed | Siloxane (Si-O-Si) | Carbon-Nitrogen, Carbon-Sulfur, Ether |

| Resulting Network | Polysiloxane (Inorganic) | Cross-linked Polymer (Organic) |

| Key Function | Adhesion to inorganic substrates, hardness | Cohesion, flexibility, chemical resistance |

Advanced Spectroscopic and Analytical Characterization of 5,6 Epoxyhexyltriethoxysilane and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy serves as a powerful tool for identifying functional groups and monitoring chemical reactions in materials. For 5,6-Epoxyhexyltriethoxysilane, both Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy provide critical insights into its molecular structure and behavior during polymerization and surface modification processes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The presence of the epoxy group is typically confirmed by a peak around 910 cm⁻¹. The hydrolysis of the triethoxy-silyl groups and subsequent condensation to form Si-O-Si networks can also be monitored. For instance, the formation of Si-O-Si bonds is indicated by the appearance of a peak in the region of 1020 cm⁻¹. researchgate.net

Key FTIR absorption bands for this compound and related structures include:

The following table summarizes characteristic FTIR peaks relevant to the analysis of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| ~3000-2850 | C-H stretch | Alkyl chain | Indicates the presence of the hexyl chain. |

| ~1260 | Ring breathing | Epoxy ring | Confirms the integrity of the epoxy functionality. researchgate.net |

| ~1020 | Si-O-Si symmetric stretch | Siloxane network | Evidence of condensation and polymer network formation. researchgate.net |

| ~910 | Epoxy ring deformation | Epoxy ring | Another key indicator of the epoxy group. |

| ~490 | Si-O-Si symmetric stretch | Siloxane network | Confirms the formation of the inorganic backbone. researchgate.net |

FT-Raman Spectroscopy for Crosslinking and Network Analysis

FT-Raman spectroscopy is particularly effective for studying the crosslinking of silanes and the formation of the resulting network structure in real-time. scirp.org This technique can monitor the consumption of reactive groups and the formation of new bonds. For epoxy silanes like this compound, FT-Raman can track the ring-opening reaction of the epoxy group and the condensation of the silanol groups. researchgate.net

The analysis of the Raman spectra allows for a quantitative assessment of the degree of crosslinking. For example, the decrease in intensity of the Raman band corresponding to the epoxy ring breathing vibration at approximately 1260 cm⁻¹ can indicate the extent of the ring-opening reaction. researchgate.net Similarly, the evolution of bands associated with Si-O-Si linkages provides information on the condensation process. rsc.orgresearchgate.net The formation of Si-O-Si bonds can be observed by the appearance of peaks in the 500-600 cm⁻¹ range. scirp.org

FT-Raman has been used to study the reactions of the epoxy moieties of 5,6-epoxyhexyltrimethoxysilane during sol-gel processing, where the formation of β-hydroxy methyl ethers and oligo ethers was considered probable based on the spectral data. researchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group/Structure | Significance in Network Analysis |

|---|---|---|---|

| ~1260 | Epoxy ring breathing | Epoxy Ring | Decrease in intensity indicates ring-opening and crosslinking. researchgate.net |

| 500 - 600 | Si-O-Si symmetric stretch | Siloxane Dimer/Network | Increase in intensity signifies the formation of the siloxane network. scirp.org |

| ~640 | Si-O-C stretch | Alkoxy Groups | Decrease in intensity indicates hydrolysis of the ethoxy groups. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed atomic-level information about the chemical structure and connectivity of this compound and its derivatives.

¹³C-NMR for Organic Moiety Analysis

¹³C-NMR spectroscopy provides precise information about the carbon skeleton of the organic part of the this compound molecule. Each unique carbon atom in the hexyl chain and the epoxy ring gives a distinct signal, allowing for the verification of the organic structure and the investigation of reactions involving the epoxy group. researchgate.netresearchgate.net The chemical shifts of the carbon atoms in the epoxy ring are particularly diagnostic and can be used to monitor ring-opening reactions. uni-saarland.de

| Carbon Atom Position | Typical ¹³C Chemical Shift (ppm) | Significance |

|---|---|---|

| C in Si-CH₂ | ~10-15 | Carbon directly attached to the silicon atom. |

| C in alkyl chain (-CH₂-) | ~20-40 | Carbons of the hexyl backbone. |

| C in epoxy ring (-CH-O-CH₂-) | ~45-55 | Characteristic shifts for the epoxy group carbons. |

| C in ethoxy group (-O-CH₂-CH₃) | ~18 (CH₃), ~58 (CH₂) | Carbons of the triethoxysilyl group. |

Note: Specific chemical shifts can vary depending on the solvent and the specific chemical environment.

²⁹Si-NMR for Siloxane Network Architecture and Connectivity

²⁹Si-NMR spectroscopy is a powerful tool for characterizing the silicon-oxygen backbone of materials derived from this compound. It provides quantitative information about the extent of condensation of the triethoxysilane (B36694) groups by distinguishing between different silicon environments. cuny.edu The notation Tⁿ is used to describe these environments, where 'T' signifies a trifunctional silane (B1218182) unit and 'n' (from 0 to 3) represents the number of siloxane (Si-O-Si) bonds connected to the silicon atom. researchgate.netresearchgate.net

The degree of condensation can be calculated from the relative intensities of the Tⁿ species in the ²⁹Si-NMR spectrum. researchgate.net For example, a higher proportion of T³ species indicates a more densely crosslinked siloxane network. researchgate.net This technique is crucial for understanding how reaction conditions affect the final structure and properties of the resulting polymer. Studies have shown that the degree of condensation of trialkoxysilanes depends on the nature of the organic substituents. researchgate.netresearchgate.net

| Silicon Species | Notation | Typical ²⁹Si Chemical Shift (ppm) | Description |

|---|---|---|---|

| Monomeric/Hydrolyzed | T⁰ | ~ -42 | Silicon with three -OH or -OEt groups and no Si-O-Si bonds. researchgate.net |

| Dimeric/End-group | T¹ | ~ -50 | Silicon with one Si-O-Si bond. researchgate.net |

| Linear/Branched | T² | ~ -58 | Silicon with two Si-O-Si bonds. researchgate.netamazonaws.com |

| Fully Crosslinked | T³ | ~ -67 | Silicon with three Si-O-Si bonds, forming a 3D network. researchgate.netamazonaws.com |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by the specific molecular structure and measurement conditions.

Surface-Sensitive Techniques for Interfacial Characterization

The performance of this compound in applications such as coatings and adhesion promoters is highly dependent on its interaction with substrate surfaces. Surface-sensitive techniques are therefore essential for characterizing the resulting interfacial region.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical states of the elements on the surface, confirming the presence and chemical bonding of the silane layer. nih.govacs.org For instance, XPS can be used to analyze the Si 2p and C 1s regions to understand the formation of Si-O-substrate bonds and the orientation of the organic functional groups at the interface.

Atomic Force Microscopy (AFM) can be employed to investigate the surface topography and morphology of the silane film, revealing information about film uniformity and the presence of aggregates. mdpi.com Neutron reflectivity has also been utilized to study the structure and water response of epoxy-silane coating systems, providing insights into how silane addition enhances protective properties by forming a dense, hydrophobic interfacial layer. acs.org

These techniques are critical for establishing a link between the molecular-level interactions of this compound at an interface and the macroscopic properties of the final material or device, such as adhesion, corrosion resistance, and biocompatibility. scilit.comkompozit.org.tr

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of surfaces treated with silane coupling agents like this compound provides critical information about the formation of chemical bonds and the adsorption of silanols.

Studies have shown that XPS can be utilized to analyze the surface chemical compositions of materials like basalt fibers after being treated with a silane coupling agent. scientific.netresearchgate.net The analysis can indicate the occurrence of chemical bonds between the fiber and the silane, where silanols are adsorbed onto the surface through ether linkages with the hydroxyl groups of the fibers. scientific.netresearchgate.net The concentration of the silane solution can be optimized to achieve the best bonding conditions. scientific.net

Deconvolution of high-resolution XPS peaks, such as O 1s and Si 2p, allows for the determination of contributions from bridging and non-bridging atoms. An increase in bridging silicon and oxygen atoms compared to untreated samples is a strong indicator of successful silane condensation and the formation of covalent bonds between the substrate and the silane. nih.gov For instance, in the functionalization of gold surfaces, XPS can be used to determine the atomic ratio between different elements, such as silicon and sulfur, to understand the reaction stoichiometry between different silane layers. unica.it

Table 1: Representative XPS Data for Silane-Treated Surfaces

| Element | Binding Energy (eV) | Chemical State/Bonding | Reference |

| Si 2p | ~102-103 | Si-O-Si, Si-O-C | nih.govunica.it |

| O 1s | ~532-533 | Si-O-Si, C-O | nih.gov |

| C 1s | ~285-286 | C-C, C-H, C-O | unica.it |

| N 1s | ~400 | N-H (in amino-silanes) | unica.it |

| S 2p | ~163-164 | S-H (in mercapto-silanes) | unica.it |

| Note: Binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration. |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. espublisher.com It is an effective tool for characterizing the size, shape, surface texture, and roughness of materials, including polymers, ceramics, and composites. espublisher.com

When applied to surfaces treated with silane coupling agents, AFM reveals how factors like silane concentration, treatment conditions, and the choice of solvent influence the resulting surface morphology. tandfonline.comjst.go.jptandfonline.com For instance, the topography of a silane layer on a mica surface can be observed to be either smooth or composed of aggregates, depending on the preparation conditions. tandfonline.comjst.go.jptandfonline.com The goal is often to achieve a smooth, uniform silane layer, which is influenced by the solubility of the silane, its wettability on the inorganic surface, and the prevention of self-condensation in the solution. tandfonline.comjst.go.jptandfonline.com

The roughness of the surface can be quantitatively analyzed using AFM, providing parameters such as the arithmetic average roughness (Ra), root mean square roughness (Rq), and maximum profile height. espublisher.com Studies on glass fiber reinforced epoxy-zinc oxide nanocomposites have shown that the filler content can significantly affect the surface roughness morphology. espublisher.com

Table 2: Factors Influencing Silane Layer Morphology as Observed by AFM

| Factor | Observation | Reference |

| Silane Concentration | Affects the formation of aggregates versus a smooth layer. | |

| Solvent | Different solvents (e.g., 2-propanol, water, toluene) lead to different surface topographies. | tandfonline.comjst.go.jptandfonline.com |

| pH of Solution | Controlling the pH of aqueous solutions is crucial for obtaining a smooth silane layer. | tandfonline.comjst.go.jp |

| Treatment Conditions | Drying and heating conditions impact the fixing ratio and surface structure. |

Thermal Analysis and Microscopy for Material Properties

Thermogravimetric Analysis (TGA) for Polymer Content and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comtorontech.com It is widely used to determine the thermal stability, decomposition temperatures, and composition of materials. openaccessjournals.comtorontech.com

In the context of this compound and its derivatives, TGA is instrumental in assessing the thermal stability of modified materials. For example, epoxy resins modified with silanes have shown higher thermal stability compared to neat epoxy resin. tandfonline.com The initial decomposition temperature and the char yield at high temperatures are key parameters obtained from TGA curves that indicate the thermal robustness of the material. acs.org The introduction of silica (B1680970) nanoparticles into epoxy resins can also significantly improve their thermal stability by delaying the thermal decomposition of the organic part of the hybrid composite. researchgate.net

The amount of silane grafted onto a surface can also be quantified using TGA by measuring the weight loss associated with the decomposition of the organic silane molecules. researchgate.netacs.org

Table 3: TGA Data for Silane-Modified Materials

| Material | Initial Decomposition Temperature (°C) | Char Yield at 800°C (%) | Key Finding | Reference |

| EP/SCA-5 (Epoxy/Silane) | 299.6 | 51.1 | Silane modification impacts thermal degradation behavior. | acs.org |

| EP/STCA-4 (Epoxy/Si-Ti) | 348.8 | 52.7 | Synergistic effect of silicon and titanium enhances thermal stability. | acs.org |

| PLA/MMT-Silane | - | Higher than standard PLA | Silane-treated montmorillonite (B579905) increases the thermal stability of PLA nanocomposites. | unimi.it |

| Note: EP = Epoxy, SCA = Silane Curing Agent, STCA = Silicon-Titanium Curing Agent, PLA = Polylactic Acid, MMT = Montmorillonite. |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymer-Filler Interactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. fishersci.com It is used to study thermal transitions such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comjeeng.net

In materials containing this compound, DSC is valuable for understanding polymer-filler interactions and the effect of modification on the phase behavior of the polymer matrix. jeeng.net The glass transition temperature (Tg) is a key parameter that can be affected by the presence of fillers and coupling agents. An increase in Tg in a composite material often indicates restricted mobility of the polymer chains due to strong interactions with the filler particles. chimicatechnoacta.ru For instance, the Tg of polystyrene composites was found to increase with the addition of modified silica particles, suggesting that the rigid particles restrict the movement of the polystyrene chains. chimicatechnoacta.ru

DSC can also be used to evaluate the curing process of epoxy resins and the effect of silane modifiers on the crosslinking density. tandfonline.com

Table 4: DSC Data for Polymer Composites

Electron Microscopy (TEM, SEM, FESEM) for Nanostructure and Morphology

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Field Emission Scanning Electron Microscopy (FESEM), are crucial for visualizing the nanostructure and morphology of materials at high magnifications.

TEM is particularly useful for observing the dispersion of nanoparticles within a polymer matrix and the internal structure of nanocomposites. unimi.ityavuzlab.com For example, TEM analysis of polylactic acid (PLA) nanocomposites can reveal whether nanoparticles like montmorillonite are well-dispersed, which is critical for achieving enhanced material properties. unimi.it In polyamide/clay nanocomposites, TEM images can show the exfoliation and intercalation of clay platelets within the polymer matrix, which is influenced by the presence of a silane coupling agent. yavuzlab.com

SEM and FESEM are used to study the surface topography and fracture surfaces of materials. tandfonline.comyavuzlab.com SEM micrographs of tensile fractured samples can reveal the extent of filler dispersion and the nature of the filler-matrix interaction. chimicatechnoacta.ru FESEM provides higher resolution images of the surface morphology, allowing for detailed observation of the dispersion of nanofillers within the composite. yavuzlab.com

X-ray Diffraction (XRD) for Crystalline Structure and Layered Materials

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is particularly valuable for studying layered materials like clays (B1170129) and for assessing the dispersion of nanofillers in a polymer matrix.

When silane coupling agents are used to modify layered materials such as montmorillonite clay, XRD is employed to measure the change in the interlayer spacing (d-spacing). yavuzlab.comtandfonline.com An increase in the d-spacing upon treatment with a silane indicates that the silane molecules have intercalated into the galleries between the clay layers. yavuzlab.comtandfonline.comscispace.com For example, the XRD pattern of a silane-grafted organo-modified montmorillonite (OMMT) showed a shift to a lower angle, corresponding to a larger d-spacing, which confirmed the intercalation of the silane. yavuzlab.com

In nanocomposites, the disappearance of the characteristic diffraction peak of the clay can suggest that the clay layers have been exfoliated and are well-dispersed within the polymer matrix. yavuzlab.com However, XRD results are often complemented by TEM to get a complete picture of the nanostructure. yavuzlab.com

Table 5: XRD Data for Silane-Intercalated Clay

Applications in Tailored Materials and Surface Engineering

Surface Functionalization for Adhesion and Interface Control

A primary application of 5,6-Epoxyhexyltriethoxysilane is as an adhesion promoter or coupling agent. gelest.comdow.com It chemically interacts with both the substrate and a subsequently applied resin or coating to form a robust bond at the interface. polymerinnovationblog.com This function is critical in industries where durable adhesion to various surfaces is required, such as in coatings, adhesives, and sealants. dakenchem.comdow.com The silane (B1218182) provides a stable bond between two otherwise poorly bonding surfaces, enhancing the mechanical properties and durability of the final product. dakenchem.comdow.com

Enhancement of Adhesion to Inorganic Substrates (Glass, Metals, Ceramics)

This compound significantly enhances the adhesion of organic polymers and coatings to inorganic substrates like glass, metals, and ceramics. dakenchem.com These substrates are characterized by surfaces rich in hydroxyl groups (-OH). dakenchem.comdow.com The adhesion mechanism involves a two-step process initiated at the silane's triethoxysilyl end. hengdasilane.com First, the ethoxy groups on the silicon atom hydrolyze in the presence of water, which can be ambient moisture or residual water on the substrate surface, to form reactive silanol (B1196071) groups (Si-OH). dow.compolymerinnovationblog.comhengdasilane.com These silanol groups then react, or condense, with the hydroxyl groups on the inorganic surface. dow.compolymerinnovationblog.com This reaction forms strong, covalent oxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic material. dow.com Further condensation between adjacent silanol groups can create a durable, cross-linked siloxane network (Si-O-Si) at the interface, which strengthens the bond and improves resistance to moisture and temperature variations. dakenchem.compolymerinnovationblog.com

| Mechanism Step | Description | Key Chemical Groups Involved |

| Hydrolysis | The ethoxy groups on the silane react with water to form silanol groups. dow.com | Ethoxy (Si-O-CH₂CH₃), Silanol (Si-OH) |

| Condensation | The newly formed silanol groups react with hydroxyl groups on the inorganic substrate surface, forming covalent bonds. dow.compolymerinnovationblog.com | Silanol (Si-OH), Surface Hydroxyls (M-OH) |

| Bond Formation | Strong, durable oxane bonds are formed between the silicon atom and the substrate. dow.com | Oxane linkage (Si-O-Metal/Substrate) |

| Network Formation | Adjacent silanol groups can condense with each other to form a cross-linked siloxane network, enhancing durability. dakenchem.compolymerinnovationblog.com | Siloxane bond (Si-O-Si) |

Engineering Interfacial Strength in Composites

A notable example is in the development of Polyetheretherketone (PEEK) nanocomposites. Research has shown that modifying zinc oxide (ZnO) nanoparticles with this compound before incorporating them into a PEEK matrix resulted in an approximately 40% higher interfacial strength compared to composites with unmodified ZnO. This significant improvement is attributed to the formation of covalent bonds between the PEEK polymer and the silane-coated nanoparticles. The epoxy ring of the silane opens and reacts with the polymer, while the silane is already anchored to the nanoparticle, creating a strong chemical bridge across the interface.

Biomedical Surface Modifications

The ability of this compound to modify surfaces is highly valuable in the biomedical field for improving the biocompatibility and functionality of medical devices and implants. mdpi.com Biocompatible coatings are essential for minimizing adverse reactions such as inflammation or rejection and enhancing the device's integration with surrounding tissue. numberanalytics.com

Biocompatible Coatings for Implants and Devices (e.g., Dental Composites, PEEK)

This compound is used to create biocompatible surfaces on various medical devices. google.com In dental applications, it has been used to modify silica (B1680970) fillers in dental polymer composites. This modification enhances the adhesion and interaction between the filler particles and the dental resin, contributing to more durable and reliable dental restorations.

The high-performance polymer PEEK is increasingly used for orthopedic and dental implants due to its bone-like mechanical properties. researchgate.netnih.govnih.gov However, PEEK is bioinert, which can limit its direct integration with bone tissue. mdpi.comsbdmj.com Surface modification is therefore crucial to enhance its bioactivity. mdpi.com Coatings containing this compound can be applied to PEEK surfaces to improve their interaction with biological environments. For instance, its use in modifying ZnO nanoparticles for PEEK composites not only improves mechanical strength but also presents a strategy for creating more biocompatible implant surfaces. Silane-based adhesion layers on implants can improve their biocompatibility, benefiting the adhesion and proliferation of cells like osteoblasts. researchgate.net

Surface Functionalization for Biosensing Platforms

Biosensing platforms require the precise and stable attachment of biological recognition elements to a sensor surface. This compound is extensively used to functionalize surfaces for this purpose, including those made of glass or silicon oxides (SiO₂). The process involves treating the substrate with the silane to create a surface rich in reactive epoxy groups. rsc.org These epoxy groups serve as covalent anchoring points for biomolecules, which is a critical step in the fabrication of devices like DNA microarrays and other biosensors. researchgate.net This method of surface preparation is favored for its ability to form robust, stable monolayers that enhance the performance and reliability of the biosensor.

The true utility of this compound-functionalized surfaces lies in their ability to covalently immobilize a wide range of biomolecules. nih.gov The epoxy ring on the silane-treated surface readily reacts with nucleophilic groups, such as amines (-NH₂) or thiols (-SH), which are commonly found in biomolecules. This reaction, which opens the epoxy ring, forms a stable covalent bond that securely attaches the biomolecule to the surface.

This immobilization strategy has been successfully applied to:

Enzymes and Antibodies : These proteins are fundamental to many diagnostic and biosensing platforms. nih.govmdpi.com Their amine groups can react with the epoxy-functionalized surface, allowing for their stable immobilization while preserving their biological activity. ucm.es

DNA Probes : In the creation of DNA microarrays for genetic screening, single-stranded DNA (ssDNA) probes must be attached to a surface. this compound-modified glass slides provide an ideal substrate, enabling the direct anchoring of amine-modified DNA probes for high-throughput genetic analysis. nih.gov

Lectins : These carbohydrate-binding proteins are used in glycomics research. In one study, this compound was used to prepare surfaces for the successful immobilization of lectins, which significantly improved their binding efficiency compared to other methods. This was achieved by treating a glass slide with the silane, followed by hydrolysis of the epoxy groups and oxidation to create aldehyde functions, which then react with aminooxy-modified lectins. rsc.orgresearchgate.net

| Biomolecule | Application | Immobilization Principle |

| Enzymes | Biosensors, Biocatalysis | Covalent bonding via reaction of surface epoxy groups with amine groups on the enzyme. mdpi.com |

| Antibodies | Immunoassays, Biosensors | Covalent attachment through reaction between surface epoxy groups and amine groups on the antibody. nih.gov |

| Lectins | Glyco-microarrays | Immobilization onto silane-modified surfaces to study carbohydrate-protein interactions. rsc.org |

| DNA Probes | DNA Microarrays, Genetic Screening | Covalent attachment of modified DNA probes to the functionalized surface for hybridization assays. nih.gov |

Microarray Technology for High-Throughput Screening

The compound this compound plays a crucial role in the advancement of microarray technology, a powerful tool for high-throughput screening of biomolecules. gelest.com This technology allows for the simultaneous analysis of thousands of biological samples on a single chip, significantly accelerating research in genomics and proteomics. gelest.comresearchgate.net

The effectiveness of microarrays depends on the stable and specific immobilization of probes, such as DNA, oligonucleotides, or proteins, onto a solid support, typically a glass slide. gelest.comguillaumepaumier.com this compound is instrumental in this process, serving as a surface modification agent that creates a reactive layer for the covalent attachment of these biomolecules. gelest.com The triethoxysilyl group of the compound reacts with the hydroxyl groups on the glass surface, forming a stable siloxane bond. gelest.com The terminal epoxy group then provides a reactive site for the covalent bonding of amine-functionalized biomolecules. guillaumepaumier.com

This method of surface functionalization is essential for producing high-quality microarrays with a high density of probes, which are critical for applications such as gene expression analysis, single nucleotide polymorphism (SNP) detection, and genotyping. researchgate.net The use of this compound helps to ensure the reproducibility and reliability of microarray data by creating a uniform and stable surface for biomolecule attachment. guillaumepaumier.com

Key Features of this compound in Microarray Technology:

| Feature | Description |

| Surface Modification | Creates a reactive surface on glass slides for the covalent attachment of biomolecules. gelest.com |

| Covalent Immobilization | The epoxy group reacts with amine groups on biomolecules, forming a stable bond. guillaumepaumier.com |

| High-Throughput Screening | Enables the fabrication of high-density microarrays for parallel analysis of thousands of samples. gelest.comresearchgate.net |

| Versatility | Can be used to immobilize a variety of biomolecules, including DNA, oligonucleotides, and proteins. gelest.comguillaumepaumier.com |

Development of Fluorescence Probes for Neurotransmitter Detection

The detection of neurotransmitters is critical for understanding brain function and the underlying mechanisms of neurological disorders. nih.govsc.edu Fluorescence-based detection methods offer high sensitivity and spatiotemporal resolution, making them ideal for studying these dynamic processes. nih.govmdpi.com this compound has been utilized in the development of novel fluorescence probes for the selective detection of amino-containing neurotransmitters. mdpi.com

One approach involves the synthesis of polymer/mesoporous silica nanocomposites. mdpi.com In a specific study, a mercaptopropyl-functionalized mesoporous silica was first synthesized. mdpi.com The exterior surface was then grafted with this compound. mdpi.com The epoxy groups were subsequently converted to dihydroxyhexyl groups. This modified silica then served as a platform for the polymerization of L-Lactide, resulting in a polylactide-mesoporous silica nanocomposite (PLA-MSN). mdpi.com This PLA-MSN material demonstrated the ability to act as a fluorescence probe for the selective detection of amino-containing neurotransmitters under physiological conditions. mdpi.com

The principle behind this detection mechanism often involves the interaction between the functionalized nanocomposite and the target neurotransmitter, leading to a change in the fluorescence signal. This change can be a quenching or enhancement of fluorescence, which can be measured to determine the concentration of the neurotransmitter. jchemrev.com

Hybrid Organic-Inorganic Materials Synthesis

The unique bifunctional nature of this compound, possessing both a reactive epoxy group and hydrolyzable ethoxy groups, makes it a valuable precursor in the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic networks, leading to enhanced characteristics such as improved mechanical strength, thermal stability, and tailored optical or electronic properties.

Development of ORMOCERs (Organically Modified Ceramics) and Ormosils

Organically Modified Ceramics (ORMOCERs) and Ormosils (Organically Modified Silicates) are classes of hybrid materials synthesized through the sol-gel process. researchgate.net this compound is a key component in the formation of these materials. The triethoxysilyl groups of the silane undergo hydrolysis and condensation reactions to form a siliceous network, which provides the inorganic backbone of the material. researchgate.net Simultaneously, the organic epoxy group can undergo polymerization or be functionalized with other organic molecules, creating an interpenetrating organic network. researchgate.net

FT-Raman spectroscopy has been employed to study the reactions of the epoxy moieties of silanes like 5,6-epoxyhexyltrimethoxysilane during the sol-gel process. researchgate.net These studies have shown that the epoxy rings can undergo polyaddition, resulting in the formation of oligo ethers, which contributes to the crosslinking of the organic phase. researchgate.net This ability to form both inorganic and organic networks allows for the precise tuning of the material's properties.

Tailored Properties for Advanced Electronics and Photonics

The ability to tailor the properties of hybrid materials at the molecular level makes them highly attractive for applications in advanced electronics and photonics. By incorporating this compound into the material's structure, it is possible to control properties such as refractive index, dielectric constant, and mechanical flexibility.

For instance, silicon nanowires (Si NWs) have been modified with this compound and combined with an epoxy solution to create a suspension. semi.ac.cn This suspension can then be processed to form thin films with aligned nanowires, which can be transferred to both rigid and flexible substrates for use in electronic devices. semi.ac.cn The silane acts as a coupling agent, ensuring good adhesion and dispersion of the nanowires within the polymer matrix, which is crucial for the performance of the final device.

Nanocomposite Formulations and Interfacial Reinforcement

The performance of nanocomposites, which consist of a matrix material reinforced with nanoscale fillers, is highly dependent on the interface between the filler and the matrix. mdpi.com A strong interfacial bond is essential for effective stress transfer from the matrix to the reinforcement, leading to improved mechanical properties. This compound is widely used as a coupling agent to enhance this interfacial adhesion in nanocomposites. google.com

Silica Nanoparticle Integration and Functionalization

Silica nanoparticles are a common reinforcement in polymer nanocomposites due to their high surface area, strength, and stiffness. semanticscholar.orgscispace.com However, their hydrophilic surface can make them incompatible with hydrophobic polymer matrices. This compound is used to functionalize the surface of silica nanoparticles, making them more compatible with the polymer matrix.

In one study, epoxy-functionalized silica nanoparticles were synthesized by the simultaneous addition of tetraethyl orthosilicate (B98303) (TEOS) and this compound during the Stöber method. This co-condensation approach allowed for the direct incorporation of epoxy functionalities into the silica network, enhancing the reactivity and compatibility of the nanoparticles with epoxy resins.

Polymer/Zinc Oxide (ZnO) Nanocomposites (e.g., PEEK/ZnO Systems)

The incorporation of zinc oxide (ZnO) nanoparticles into polymer matrices like poly(ether ether ketone) (PEEK) can significantly enhance the material's properties. However, achieving a strong interfacial bond between the inorganic ZnO and the organic polymer is a critical challenge. This compound is instrumental in overcoming this challenge by serving as a coupling agent.

The ethoxysilane (B94302) groups of EHTES can react with the hydroxyl groups present on the surface of ZnO nanoparticles. rsc.orgias.ac.in This process forms a covalent bond, effectively grafting the silane onto the nanoparticle surface. The epoxy ring of the now-anchored EHTES is then available to react with the polymer matrix. For instance, in PEEK/ZnO nanocomposites, the epoxy group can react with carboxylated PEEK (PEEK-COOH) to form a strong covalent bond (PEEK-CO-O-CH₂-ZnO). researchgate.net

This enhanced interfacial adhesion, facilitated by EHTES, leads to several improvements in the final nanocomposite material:

Improved Dispersion: Surface modification with silane coupling agents helps to prevent the agglomeration of ZnO nanoparticles within the polymer matrix, leading to a more uniform dispersion. rsc.org

Enhanced Mechanical Properties: The strong covalent bonding at the interface allows for more efficient load transfer from the polymer matrix to the reinforcing ZnO nanoparticles. This results in superior stiffness, strength, and toughness of the composite material. researchgate.netnih.gov In some cases, PEEK/ZnO nanocomposites with silane-treated ZnO have shown a significant increase in tensile strength and Young's modulus. researchgate.net

Increased Thermal Stability: The improved interfacial bonding can also lead to a progressive rise in the thermal stability and flame retardant ability of the nanocomposites. researchgate.net

| Property | Observation | Reference |

| Interfacial Strength | EHTES-modified ZnO nanoparticles showed ~40% higher interfacial strength in PEEK matrices. | |

| Dispersion | Silane treatment alleviates nanoparticle aggregation and improves uniform distribution within the polymer matrix. | |

| Mechanical Properties | Composites with silane-treated ZnO displayed superior stiffness, strength, ductility, and toughness. | researchgate.net |

| Thermal Stability | A progressive rise in thermal stability was found with increasing ZnO concentration, especially with a coupling agent. | researchgate.net |

Silicon-based Nanocomposites for Energy Storage (e.g., Anode Materials for Li-ion Batteries)

Silicon is a promising anode material for the next generation of lithium-ion batteries due to its exceptionally high theoretical specific capacity. nih.gov However, it suffers from massive volume changes during the charge-discharge cycles, which leads to pulverization of the electrode and a rapid decline in performance. researchgate.net this compound can be employed to mitigate these issues through surface modification of silicon nanoparticles (SiNPs).

By functionalizing the surface of SiNPs with EHTES, a more stable interface with the electrolyte can be created. nih.gov The epoxy group can form covalent bonds with the binder, such as polyacrylic acid (PAA), which enhances the adhesion of the anode laminate. nih.gov This improved adhesion and stability contribute to better cell performance and cycling stability.

Research has shown that epoxy-functionalized SiNPs exhibit improved cell performance compared to pristine SiNPs. nih.gov This is attributed to the increased stability with the electrolyte and the strong covalent bond formed between the epoxy group and the binder.

| Feature | Benefit of EHTES Functionalization | Reference |

| Cell Performance | Epoxy-functionalized SiNPs show much improved cell performance compared to pristine SiNPs. | nih.gov |

| Adhesion Strength | Anode laminate made from epoxy-SiNPs shows much enhanced adhesion strength. | nih.gov |

| Stability | Increased stability with the electrolyte. | nih.gov |

| Interfacial Bonding | Formation of a covalent bond between the epoxy group and the polyacrylic acid binder. | nih.gov |

Dispersion and Alignment of Nanowires in Polymer Matrices

The performance of nanocomposites reinforced with nanowires is highly dependent on the dispersion and alignment of these one-dimensional nanostructures within the polymer matrix. Agglomeration and random orientation can significantly limit the potential property enhancements. This compound is used to address these challenges by promoting both dispersion and alignment.

Covalent modification of silicon nanowires (SiNWs) with EHTES creates a stable and well-dispersed suspension in an epoxy solution. scispace.com The silane functionalization improves the interfacial interaction between the nanowires and the polymer matrix. nih.gov This improved compatibility is crucial for achieving a homogeneous dispersion.

Furthermore, in processes like bubble inflation of a nanowire-polymer suspension, the surface modification with EHTES can facilitate the alignment of the nanowires under shear stress. rsc.org This results in nanocomposite films with controlled orientation of the nanowires, which is essential for applications in nanoelectronic transistor arrays for sensing and displays. rsc.org Studies have shown that this method can achieve a high degree of orientation uniformity.

Polymer Grafting and Surface-Initiated Polymerization

This compound is a key molecule for initiating polymer growth directly from a substrate surface, a technique known as surface-initiated polymerization (SIP). This "grafting-from" approach allows for the creation of dense polymer brushes with controlled thickness and architecture. The ethoxysilane groups of EHTES anchor the molecule to hydroxyl-rich surfaces like silica, while the epoxy group serves as a reactive site for further chemical modification. acs.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization from Surfaces

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. To perform RAFT from a surface, a RAFT chain transfer agent (CTA) needs to be immobilized on the substrate.

This compound provides a convenient route for anchoring RAFT agents. acs.org The surface is first functionalized with EHTES. The epoxy ring can then be opened, for example, through a reaction with an amine- or thiol-containing RAFT agent, to covalently attach the CTA to the surface. This method has been used to graft polymers like polystyrene and poly(N-isopropylacrylamide) from mesoporous silica nanoparticles. researchgate.net This surface modification enables the creation of functional materials, for instance, for drug delivery systems.

Atom Transfer Radical Polymerization (ATRP) from Functionalized Substrates

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled polymer synthesis. Similar to RAFT, surface-initiated ATRP (SI-ATRP) requires the immobilization of an initiator on the substrate. This compound can be used to create a reactive surface for the subsequent attachment of an ATRP initiator.

The epoxy group on an EHTES-functionalized surface can be reacted with a molecule containing both a nucleophilic group (to react with the epoxy) and an ATRP initiating site. This two-step process allows for the creation of a surface ready for controlled polymer growth. This approach provides a versatile platform for creating well-defined polymer brushes on various substrates.

Graft Copolymerization for Controlled Molecular Architecture

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, can be synthesized using this compound to create materials with controlled molecular architecture. The epoxy group of EHTES can be utilized in "click" chemistry reactions or other efficient coupling strategies to attach pre-formed polymer chains onto a backbone polymer that has been functionalized with EHTES.

This "grafting-to" approach, while typically resulting in lower grafting densities compared to "grafting-from" methods, offers excellent control over the characteristics of the grafted chains. Alternatively, EHTES can be used to functionalize a monomer, which is then copolymerized to form a backbone with reactive epoxy side groups. These epoxy groups can then serve as initiation sites for the growth of the grafted chains. This versatility allows for the design of complex polymer architectures for a wide range of applications.

Mechanistic and Theoretical Investigations of 5,6 Epoxyhexyltriethoxysilane

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the molecular behavior of 5,6-Epoxyhexyltriethoxysilane at an electronic and atomic level. Methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) are crucial for elucidating reaction mechanisms and interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uniroma2.itscispace.com It provides a framework for understanding the reactivity of molecules like this compound by analyzing electron density distributions and related properties. scispace.comrsc.org

DFT calculations can determine key electronic parameters that govern the molecule's chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the epoxy ring, making it susceptible to nucleophilic attack, while the LUMO is associated with the silicon atom, indicating its susceptibility to electrophilic interaction, particularly after hydrolysis.

Reactivity descriptors derived from DFT, such as Fukui functions and Mulliken charges, can pinpoint the most reactive sites within the molecule. d-nb.info For this compound, these calculations consistently show that the carbon atoms of the epoxy ring are primary sites for nucleophilic attack, while the oxygen atom of the epoxy group is a site for electrophilic attack. The silicon atom carries a significant positive charge, making it the center for hydrolysis reactions.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on Si | +1.8 | Indicates a highly electrophilic site, prone to hydrolysis. |

| Mulliken Charge on Epoxide C | -0.2 | Indicates sites susceptible to nucleophilic attack. |

These theoretical analyses are crucial for predicting how the molecule will react with different substrates, catalysts, and solvents, guiding the synthesis of advanced hybrid materials. nih.gov

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. nih.gov This approach is particularly valuable for understanding the behavior of this compound at interfaces and within polymer matrices, which are key to its applications as a coupling agent and surface modifier. rsc.orgeie.gr

MD simulations can model the self-assembly of silane (B1218182) molecules on a substrate, such as silica (B1680970) or a metal oxide. These simulations reveal how the triethoxysilane (B36694) groups hydrolyze and condense to form a siloxane network (Si-O-Si) on the surface. researchgate.net The simulations also show how the orientation of the hexyl-epoxy chain influences the surface energy and wettability of the modified material. mdpi.com For example, a well-ordered, dense monolayer of this compound can create a hydrophobic surface, while the subsequent opening of the epoxy rings can render it more hydrophilic.

In the context of polymer dynamics, MD simulations are used to investigate the interactions between the silane-modified surface and a polymer matrix. acs.orgmdpi.com These simulations can calculate the interfacial binding energy, which is a measure of adhesion between the polymer and the modified substrate. mdpi.com By modeling the covalent bond formation between the epoxy group and functional groups on the polymer chains (e.g., amines, carboxyls), MD can predict the enhancement in mechanical properties of the resulting composite material.

Table 2: Representative Interfacial Properties from MD Simulations

| System | Interfacial Binding Energy (kJ/mol) | Key Finding |

| Unmodified Silica / Epoxy Polymer | 150 | Relatively weak interaction based on van der Waals forces. |

| Silane-Modified Silica / Epoxy Polymer | 450 | Significantly stronger interaction due to covalent bonding between the silane's epoxy group and the polymer. mdpi.com |

| Silane-Modified Silica / Polypropylene | 200 | Improved adhesion over unmodified silica, but weaker than with a reactive polymer like epoxy. |

These simulations provide a molecular-level understanding of how this compound functions to improve interfacial adhesion and compatibility in polymer composites. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Kinetic Studies of Hydrolysis and Condensation in Complex Systems

The performance of this compound as a coupling agent is fundamentally governed by the kinetics of its hydrolysis and condensation reactions. nih.gov These reactions convert the triethoxysilane moiety into reactive silanol (B1196071) groups (Si-OH) and subsequently into a stable siloxane network (Si-O-Si). core.ac.ukunm.edu

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH

Condensation: 2 ≡Si-OH ⇌ ≡Si-O-Si≡ + H₂O or ≡Si-OH + ≡Si-OR ⇌ ≡Si-O-Si≡ + ROH

The rates of these reactions are highly sensitive to several factors, including pH, water concentration, solvent, and temperature. unm.eduscispace.com Kinetic studies show that hydrolysis is catalyzed by both acids and bases. unm.edu In acidic conditions, the reaction proceeds via protonation of the ethoxy group, making it a better leaving group. Under basic conditions, the reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The slowest hydrolysis rate is typically observed around a neutral pH of 7. unm.edu

Condensation rates are also pH-dependent, generally being slowest in the pH range of 2-4. The structure of the organosilane itself plays a significant role; the hexyl chain in this compound can create steric hindrance that may slow down the condensation rate compared to smaller organosilanes.

Table 3: Factors Influencing Hydrolysis and Condensation Kinetics

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanism |

| Low pH (<4) | Increases | Decreases | Acid catalysis; protonation of alkoxide groups leads to rapid hydrolysis but condensation is slow. unm.eduscispace.com |

| High pH (>7) | Increases | Increases | Base catalysis; nucleophilic attack by OH⁻ on Si promotes both hydrolysis and condensation. unm.eduscispace.com |

| Water Concentration | Increases with [H₂O] | Complex | Higher water concentration favors hydrolysis but can also promote the reverse condensation (hydrolytic depolymerization). unm.edu |

| Steric Hindrance | Decreases | Decreases | The bulky hexyl chain can sterically hinder the approach of reactants to the silicon center. nih.gov |

Understanding these kinetic relationships is crucial for controlling the structure of the silane layer on a substrate and ensuring optimal performance in hybrid systems.

Structure-Property Relationship Studies in Hybrid Systems

The unique bifunctional structure of this compound is directly responsible for the properties it imparts to hybrid organic-inorganic materials. k-state.edu Structure-property studies focus on correlating the molecular architecture of the silane and its interactions at the interface with the macroscopic performance of the final material.

The triethoxysilane group provides a robust anchor to inorganic substrates like glass, silica, and metal oxides through the formation of covalent Si-O-M bonds (where M is Si, Al, etc.). This strong interfacial bond is fundamental to the improved adhesion and stress transfer in fiber-reinforced composites and coatings.

The six-carbon aliphatic chain (hexyl) acts as a flexible spacer. This spacer provides a degree of phase separation and ductility at the interface, which can help to dissipate stress and improve the toughness and impact resistance of the composite material.